molecular formula C7H6BrNO B12964566 2-Bromo-5-methylisonicotinaldehyde

2-Bromo-5-methylisonicotinaldehyde

Cat. No.: B12964566
M. Wt: 200.03 g/mol
InChI Key: FMOTWAQASFCESA-UHFFFAOYSA-N
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Description

2-Bromo-5-methylisonicotinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of isonicotinaldehyde, where the bromine atom is substituted at the 2-position and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylisonicotinaldehyde typically involves the bromination of 5-methylisonicotinaldehyde. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane (DCM). The reaction is carried out at low temperatures (0°C) to control the addition of bromine, followed by a gradual increase in temperature to complete the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-methylisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylisonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylisonicotinaldehyde: Similar structure but with different substitution pattern.

    2-Bromo-5-methoxyisonicotinaldehyde: Contains a methoxy group instead of a methyl group.

    2-Chloro-5-methylisonicotinaldehyde: Chlorine atom instead of bromine .

Uniqueness

2-Bromo-5-methylisonicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

2-bromo-5-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C7H6BrNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3

InChI Key

FMOTWAQASFCESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C=O)Br

Origin of Product

United States

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